tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18724620
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21ClN4O2 |
---|---|
Molecular Weight | 312.79 g/mol |
IUPAC Name | tert-butyl 3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18) |
Standard InChI Key | NIOBSVOVDBNEDM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that confers conformational rigidity and serves as a central scaffold.
-
tert-Butyl Carbamate (Boc) Group: Positioned at the 1-carboxylate position, this moiety enhances metabolic stability and facilitates synthetic manipulation during multi-step reactions .
-
2-Chloro-6-methylpyrimidin-4-yl Amino Substituent: A halogenated pyrimidine derivative known for its role in inhibiting enzymatic activity, particularly in kinase signaling pathways .
The chloro and methyl groups on the pyrimidine ring modulate electronic effects and steric bulk, influencing binding interactions with biological targets. The stereochemistry at the pyrrolidine’s 3-position may further dictate enantioselective activity, though specific studies on optical isomerism are pending .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1420851-12-2 |
Molecular Formula | |
Molecular Weight | 312.79 g/mol |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2Cl)C |
Purity | ≥95% (HPLC) |
Storage Conditions | -20°C, dry, inert atmosphere |
Synthetic Pathways
Synthesis typically proceeds via a multi-step sequence:
-
Pyrrolidine Functionalization: The pyrrolidine ring is introduced through cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones.
-
Boc Protection: The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to shield the amine during subsequent reactions .
-
Pyrimidine Coupling: A Buchwald-Hartwig amination or nucleophilic aromatic substitution links the 2-chloro-6-methylpyrimidin-4-amine to the pyrrolidine scaffold .
Optimization of reaction parameters (e.g., temperature, catalysts) is critical to achieving high yields. For example, palladium-based catalysts improve coupling efficiency in pyrimidine amination steps.
Assay Type | Target/Organism | Result |
---|---|---|
Kinase Inhibition | EGFR (in vitro) | IC₅₀ = 0.8 µM |
Antimicrobial Susceptibility | S. aureus (ATCC 25923) | MIC = 16 µg/mL |
Cytotoxicity | HEK293 cells | CC₅₀ > 100 µM |
Comparative Analysis with Structural Analogs
tert-Butyl 3-((2-Chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 945895-38-5)
This analog lacks the 6-methyl group on the pyrimidine ring, reducing steric hindrance and altering binding kinetics. While it shows higher solubility ( vs. 1.8 for the methylated derivative), its EGFR inhibition potency is diminished (IC₅₀ = 2.5 µM).
2-[(2-Chloro-6-methylpyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic Acid tert-Butyl Ester (CAS 1261231-13-3)
Substituting the 3-amino pyrrolidine with a methylene-linked sidechain increases molecular flexibility but compromises target affinity (EGFR IC₅₀ = 5.7 µM) . This underscores the importance of the 3-amino group’s spatial orientation in receptor engagement.
Industrial and Regulatory Considerations
Scale-Up Challenges
Large-scale synthesis faces hurdles in pyrimidine coupling efficiency and Boc deprotection under acidic conditions. Continuous flow chemistry has been proposed to enhance reproducibility and reduce racemization risks .
Regulatory Status
As a research-grade compound (non-GMP), it is restricted to laboratory use. Current pricing from suppliers like AKSci ranges from $120–$150 per 50 mg, contingent on purity and batch size .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine’s chloro and methyl groups to optimize potency and pharmacokinetics.
-
In Vivo Efficacy Models: Evaluation in xenograft models of colorectal and breast cancers to assess tumor growth inhibition.
-
Formulation Development: Nanoencapsulation strategies to improve oral bioavailability, which is currently suboptimal (<30%) due to first-pass metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume